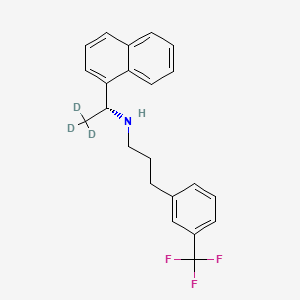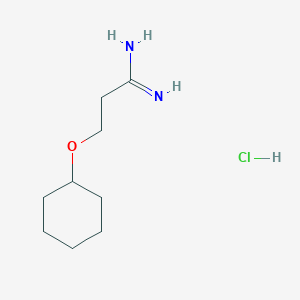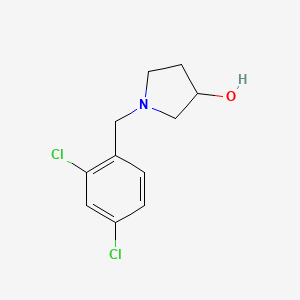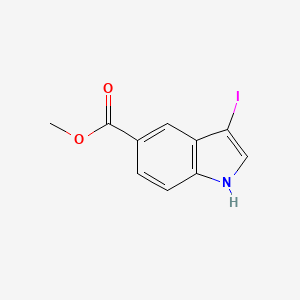
methyl 3-iodo-1H-indole-5-carboxylate
Descripción general
Descripción
Methyl 3-iodo-1H-indole-5-carboxylate is a chemical compound with the CAS Number: 1257847-81-6 . It has a molecular weight of 301.08 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for methyl 3-iodo-1H-indole-5-carboxylate is1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 . Physical And Chemical Properties Analysis
Methyl 3-iodo-1H-indole-5-carboxylate is a powder . It has a molecular weight of 301.08 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Conformationally Constrained Tryptophan Derivatives : Methyl 3-iodo-1H-indole-5-carboxylate derivatives have been utilized in the synthesis of novel tryptophan analogues. These derivatives are designed to limit conformational flexibility while leaving functional groups free for further modification, aiding in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Preparation of HIV NNRTI Candidates : Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, related to the structure of methyl 3-iodo-1H-indole-5-carboxylate, has been synthesized as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This demonstrates the compound's potential in antiviral drug synthesis (Mayes et al., 2010).
Synthesis of Gamma-Carboline Derivatives : The intramolecular annulation of alkynes, catalyzed by palladium, has been applied to N-substituted 2-bromo-1H-indole-3-carboxaldehydes, producing various gamma-carboline derivatives. This showcases the compound's role in generating heteropolycyclic structures (Zhang & Larock, 2003).
Electronic Structure and Hydrogen Bonding Studies : A DFT study on methyl 1H-indol-5-carboxylate, closely related to methyl 3-iodo-1H-indole-5-carboxylate, has been conducted. This research offers insights into the electronic structure, hydrogen bonding, and solvent effects of such compounds, contributing to a better understanding of their chemical properties (Srivastava et al., 2017).
Synthesis of Deaza-Analogues of Marine Alkaloids : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, structurally related to methyl 3-iodo-1H-indole-5-carboxylate, have been synthesized. These compounds serve as analogues to marine alkaloids like bis-indole alkaloid topsentin, highlighting their potential in marine natural product synthesis (Carbone et al., 2013).
Safety And Hazards
The safety information for methyl 3-iodo-1H-indole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCAXPMBYCTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


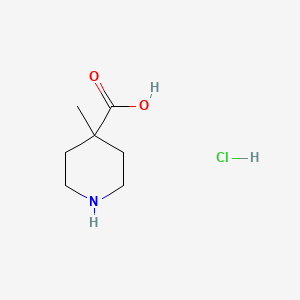
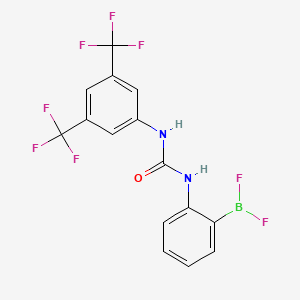
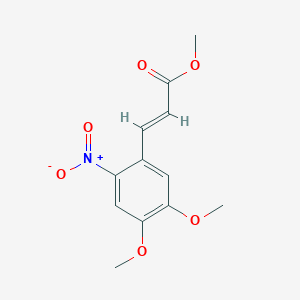
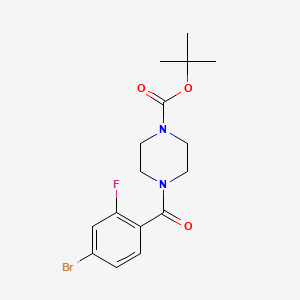
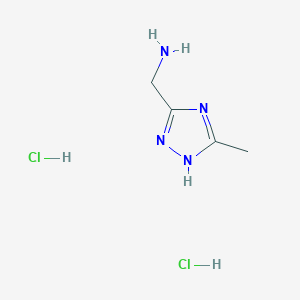
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
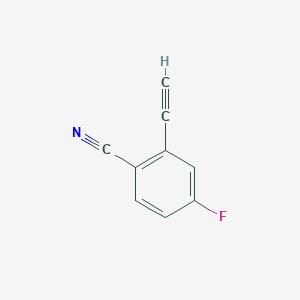
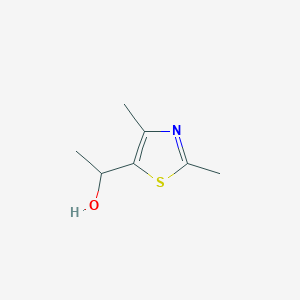
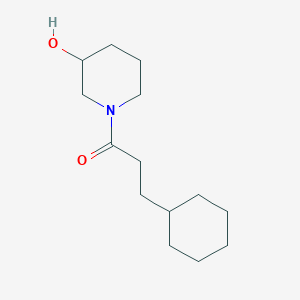
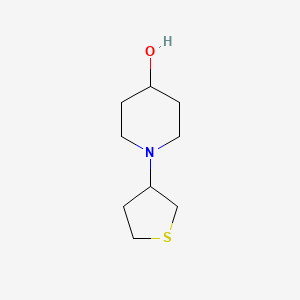
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
